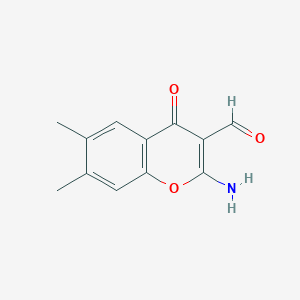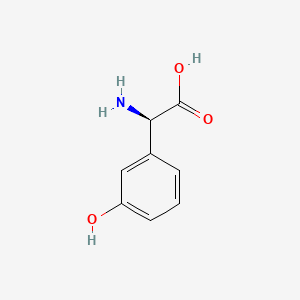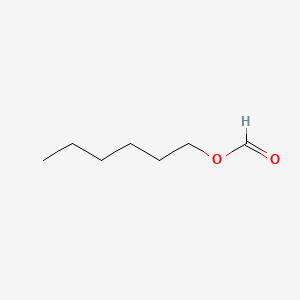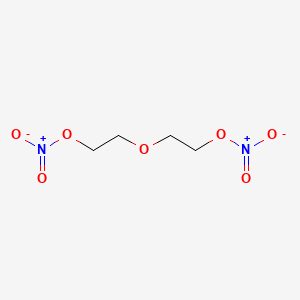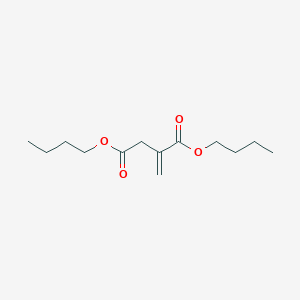
马来酸二丁酯
描述
Dibutyl itaconate is an ester derivative of itaconic acid, characterized by its chemical formula ( \text{C}{13}\text{H}{22}\text{O}_{4} ). It is a colorless, oily liquid with a mild odor. This compound is gaining attention due to its potential as a bio-based monomer for the production of sustainable polymers .
科学研究应用
Dibutyl itaconate has a wide range of applications in scientific research:
作用机制
Target of Action
Dibutyl itaconate, an ester of itaconic acid, primarily targets functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death . Itaconate, from which Dibutyl itaconate is derived, has been identified as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .
Mode of Action
Dibutyl itaconate interacts with its targets by covalently modifying the cysteine residues in proteins through a Michael addition reaction . This modification affects the activity and function of substrate proteins, thereby exerting a strong potential in inhibitory effects on the inflammatory signaling pathway .
Biochemical Pathways
Dibutyl itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . The TCA cycle is a complex biological process involving a series of enzyme-catalyzed reactions for Adenosine triphosphate (ATP) production in the mitochondrial matrix . The unique and crucial step in the biosynthesis pathway of itaconate is the decarboxylation of cis-aconitate produced by the dehydration of citrate .
Pharmacokinetics
Its molecular weight is 24231 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of Dibutyl itaconate’s action is the regulation of potentially deleterious inflammation responses caused by various microorganisms, viruses, autoimmune diseases, oxidative stress, and other types of tissue injury . By modifying substrate proteins, Dibutyl itaconate can inhibit the inflammatory signaling pathway, thereby controlling inflammation and immune responses .
生化分析
Biochemical Properties
Itaconate can directly modify cysteine sites on functional substrate proteins which are related to inflammasome, signal transduction, transcription, and cell death . Itaconate can be a connector among immunity, metabolism, and inflammation .
Cellular Effects
Itaconate has been found to reduce cytokine secretion and regulate macrophage metabolism by inhibiting succinate dehydrogenase . Itaconate can also react with nucleophilic residues, thereby covalently modifying target proteins and affecting their functions .
Molecular Mechanism
Itaconate can exert anti-inflammatory function through the NRF2 and ATF3 signaling pathways by modifying the cysteine sidechains of KEAP1 and GSH, respectively . It can also modify NLRP3 and block the inflammasome activations .
Metabolic Pathways
Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid cycle, which is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .
准备方法
Synthetic Routes and Reaction Conditions: Dibutyl itaconate is typically synthesized through the esterification of itaconic acid with butanol. The reaction is catalyzed by strong acid ion exchange resins and often involves a polymerization inhibitor such as hydroquinone to prevent unwanted polymerization. The reaction is carried out at temperatures ranging from 90°C to 130°C for 2 to 8 hours .
Industrial Production Methods: In industrial settings, the production of dibutyl itaconate follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity. The catalyst used in the reaction can be reused, making the process more sustainable .
化学反应分析
Types of Reactions: Dibutyl itaconate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form polymers with desirable mechanical properties.
Copolymerization: It can copolymerize with other monomers such as methyl methacrylate and butyl acrylate to produce copolymers with enhanced properties.
Common Reagents and Conditions:
Free Radical Initiators: Commonly used initiators include benzoyl peroxide and azobisisobutyronitrile.
Major Products:
相似化合物的比较
- Dimethyl itaconate
- Diethyl itaconate
- Itaconic acid
Comparison: Dibutyl itaconate stands out due to its longer alkyl chains, which impart greater flexibility and lower glass transition temperatures to the polymers formed. This makes it particularly suitable for applications requiring high elasticity and durability .
属性
IUPAC Name |
dibutyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXYCDTRMDYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28452-66-6 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28452-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062213 | |
| Record name | Dibutyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-60-4 | |
| Record name | Dibutyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




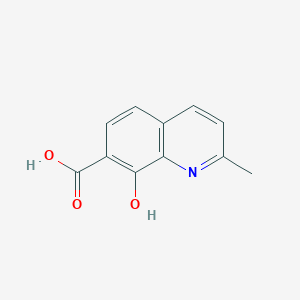
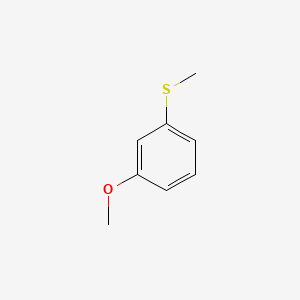
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)



